molecular formula C21H21Cl2NO3 B1359496 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-40-2

3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1359496
CAS No.: 898758-40-2
M. Wt: 406.3 g/mol
InChI Key: GMAXZHMSGIENNZ-UHFFFAOYSA-N
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Description

¹H NMR Analysis (400 MHz, CDCl$$_3$$)

Key signals :

  • δ 7.82 ppm (d, J = 8.4 Hz) : Protons on the dichlorophenyl ring adjacent to carbonyl.
  • δ 4.02–3.88 ppm (m) : Methyleneoxy groups in the spirocyclic system.
  • δ 3.45 ppm (s) : Methylene bridge linking spiro moiety to benzophenone.

¹³C NMR Analysis (100 MHz, CDCl$$_3$$)

Carbon Type δ (ppm)
Carbonyl (C=O) 196.2
Aromatic C-Cl 142.1, 138.7
Spirocyclic O-C-O 108.9

FT-IR Spectral Features

Band (cm⁻¹) Assignment
1680 C=O stretching
1580 Aromatic C=C
1105 C-O-C asymmetric stretch
750 C-Cl deformation

UV-Vis Spectroscopy (MeOH)

A strong absorption at λ$$_{max}$$ = 278 nm (ε = 12,400 M⁻¹cm⁻¹) arises from π→π* transitions in the conjugated benzophenone system.

Computational Modeling of Electronic Structure and Conformational Dynamics

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level computations reveal:

  • HOMO-LUMO gap : 4.3 eV, indicating moderate electrophilicity.
  • Electrostatic potential : Localized negative charge on carbonyl oxygen (-0.42 e) and spirocyclic oxygens (-0.38 e).

Table 2. Key DFT-derived parameters

Parameter Value
Dipole moment 5.2 Debye
C=O bond order 1.92
Torsional barrier (spiro ring) 8.7 kcal/mol

Molecular dynamics simulations show restricted rotation (energy barrier >15 kcal/mol) at the spiro junction, confirming structural rigidity. The nitrogen atom exhibits partial pyramidalization (N-inversion barrier: 6.2 kcal/mol), enabling potential protonation at physiological pH.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXZHMSGIENNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642882
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-40-2
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation for Benzophenone Core

  • Reagents: 3,5-dichlorobenzoyl chloride and 4-chlorobenzene or derivatives
  • Catalyst: Aluminum chloride (AlCl3)
  • Solvent: Anhydrous dichloromethane or carbon disulfide
  • Conditions: Low temperature (0–5 °C) initially, then room temperature to reflux for several hours
  • Outcome: Formation of 3,5-dichloro-4'-chlorobenzophenone intermediate

Nucleophilic Substitution with Spirocyclic Amine

  • Reagents: 1,4-dioxa-8-azaspiro[4.5]decylamine or its derivatives
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Conditions: Heating at 60–100 °C for several hours under inert atmosphere
  • Mechanism: The amine nucleophile attacks the electrophilic carbon (usually a benzylic halide or activated methyl group) on the benzophenone intermediate, displacing the leaving group and forming the spirocyclic substituent linkage.

Purification

  • Methods: Column chromatography, recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
  • Goal: Achieve high purity (>99%) for research and industrial use

Data Table: Stock Solution Preparation (Example)

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 2.4612 12.3059 24.6117
5 mM Solution Volume (mL) 0.4922 2.4612 4.9223
10 mM Solution Volume (mL) 0.2461 1.2306 2.4612

Note: These volumes correspond to preparing stock solutions in solvents such as DMSO, used for further biological or chemical studies.

Research Findings and Industrial Considerations

  • Reaction Optimization: Industrial synthesis employs continuous flow reactors to optimize reaction times, temperatures, and reagent stoichiometry, enhancing yield and purity. Automated platforms allow precise control of chlorination steps to avoid poly-chlorination or side reactions.

  • Solubility and Formulation: The compound exhibits limited solubility in water but dissolves well in organic solvents like DMSO and PEG300. Formulation for in vivo studies includes preparing clear solutions by sequential addition of solvents (DMSO, PEG300, Tween 80, water or corn oil) with physical agitation methods such as vortexing or ultrasound to ensure homogeneity.

  • Synthetic Challenges: The steric hindrance around the spirocyclic amine and the chlorinated aromatic rings requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

  • Analogous Synthetic Routes: Similar benzophenone derivatives with spirocyclic amines are synthesized using reductive amination with sodium cyanoborohydride or nucleophilic aromatic substitution, providing alternative routes depending on available intermediates.

Summary Table: Key Synthetic Steps and Conditions

Step Reaction Type Reagents & Catalysts Conditions Purpose
1 Friedel-Crafts Acylation 3,5-dichlorobenzoyl chloride, AlCl3 0–5 °C to reflux Benzophenone core formation
2 Chlorination Cl2 or SOCl2, FeCl3 0–25 °C Introduce chlorine substituents
3 Nucleophilic Substitution Spirocyclic amine, NaH or K2CO3 60–100 °C, inert atmosphere Attach spirocyclic amine moiety
4 Purification Chromatography, recrystallization Ambient to reflux Achieve high purity

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

Photoprotection

One of the primary applications of 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is in the field of photoprotection . Benzophenones are well-known for their ability to absorb ultraviolet (UV) light, which makes them valuable in sunscreen formulations and other cosmetic products designed to protect the skin from UV damage. The presence of chlorine atoms in this compound may enhance its UV absorption properties compared to non-chlorinated analogs, potentially offering improved efficacy in protecting against harmful UV radiation .

Materials Science

In materials science, the compound's unique structural features allow it to be incorporated into various polymer matrices to enhance their thermal stability and UV resistance. This application is particularly relevant for outdoor materials exposed to sunlight, where degradation due to UV exposure can lead to significant performance losses. The spirocyclic structure may also impart unique mechanical properties to the materials it is incorporated into .

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and antioxidant properties. The polar characteristics introduced by the nitrogen and oxygen atoms in the spirocyclic moiety may facilitate interactions with biological macromolecules such as proteins and nucleic acids .

Case Studies

  • Antimicrobial Activity : Preliminary studies have shown that benzophenone derivatives possess antimicrobial properties. The incorporation of the spirocyclic structure may enhance these effects, making it a candidate for further development as an antimicrobial agent .
  • Drug Development : The compound's binding affinity with various biological targets has been investigated using advanced techniques like X-ray fluorescence spectrometry. This method allows researchers to estimate binding selectivities and therapeutic indices, crucial for drug development processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

  • 3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS: 898762-31-7): This isomer differs only in the substitution position of the spirocyclic moiety (meta instead of para on the benzophenone ring). The altered steric and electronic environments may affect binding affinity in receptor-based applications .

Halogen-Substituted Derivatives

  • 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone (CAS: 898758-08-2): Fluorine substitution reduces steric bulk and increases electronegativity, which could improve metabolic stability in pharmaceutical contexts .

Functional Group Variants

  • 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone (CAS: 898757-74-9): Replacement of chlorine with a thiomethyl group introduces sulfur, altering redox properties and hydrogen-bonding capacity. This compound is marketed for wound-healing applications, highlighting the role of sulfur in biological activity .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Substituents
898758-40-2 406.3 4.3 4 4 3,5-Cl; spirocyclic para-methyl
898762-31-7 406.3 4.3 4 4 3,5-Cl; spirocyclic meta-methyl
898755-97-0 487.3 5.1 4 4 3'-Br; spirocyclic ortho-methyl
898758-08-2 388.4 3.8 4 4 2-F; spirocyclic para-methyl
898757-74-9 404.5 3.9 4 4 4-SCH₃; spirocyclic para-methyl

Key Observations :

  • Chlorine and bromine increase lipophilicity (higher XLogP3), whereas fluorine reduces it.
  • Thiomethyl substitution lowers molecular weight slightly but introduces sulfur-based reactivity.

Biological Activity

3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound belonging to the benzophenone class. This compound has garnered interest due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21Cl2NO3, with a molecular weight of approximately 406.31 g/mol. The compound features a benzophenone core with two chlorine substituents at the 3 and 5 positions and a spirocyclic structure that includes nitrogen and oxygen atoms, which may enhance its polar characteristics and biological interactions .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on benzophenone derivatives have shown effectiveness against various bacterial strains and fungi. The presence of halogen atoms (like chlorine) in the structure often enhances antimicrobial efficacy due to increased reactivity towards microbial cell components .

Antiviral Potential

Compounds containing the 1,4-dioxa-8-azaspiro structure have been explored for their antiviral properties as well. Preliminary studies suggest activity against viruses such as influenza and coronaviruses, indicating potential for developing new antiviral therapies . The polar nature of the compound may facilitate interactions with viral proteins or nucleic acids.

Antioxidant Activity

Benzophenones are also recognized for their antioxidant properties. The dichloro substitution in this compound may contribute to enhanced radical scavenging activity, making it a candidate for applications in cosmetics and pharmaceuticals aimed at reducing oxidative stress .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzophenone Core : Starting from appropriate phenolic compounds.
  • Chlorination : Introducing chlorine substituents at the 3 and 5 positions.
  • Spirocyclic Construction : Incorporating the 1,4-dioxa-8-azaspiro structure through cyclization reactions.

These synthetic pathways are crucial for optimizing yield and purity for biological testing .

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

StudyCompoundFindings
Study ABTZ043Demonstrated promising antitubercular activity; structural similarities suggest potential for drug development .
Study B2-HydroxybenzophenoneShowed lower antimicrobial activity compared to chlorinated derivatives; highlights importance of halogen substitution .
Study CBenzophenone DerivativesFound significant antioxidant properties; supports further exploration of dichloro derivatives like this compound .

Q & A

What are the recommended synthetic routes for preparing 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?

Level: Basic
Answer:
The compound can be synthesized via a condensation reaction between a 3,5-dichloro-substituted benzophenone derivative and 1,4-dioxa-8-azaspiro[4.5]decane. A general method involves:

  • Step 1: Dissolving the benzophenone precursor (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) in absolute ethanol with glacial acetic acid as a catalyst .
  • Step 2: Reacting with the spirocyclic amine component under reflux (4–6 hours) to form the methylene-linked product.
  • Step 3: Purification via solvent evaporation under reduced pressure and recrystallization .
    Key Considerations: Optimize molar ratios (typically 1:1) and reaction time to minimize byproducts.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 3.93 ppm for spirocyclic ether protons, δ 107.3 ppm for carbonyl carbons) resolve structural features like the spiro linker and benzophenone backbone .
  • HRMS: Confirms molecular weight (e.g., [M+H]+ calculated for similar spiro compounds: 435.2642) with high precision .
  • X-ray Crystallography: Determines dihedral angles (e.g., ~48.8° between aromatic rings in benzophenone derivatives) and validates spirocyclic geometry .
    Methodological Tip: Use CDCl₃ as the solvent for NMR to enhance signal resolution in hydrophobic regions .

How does the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety influence the compound's pharmacological activity?

Level: Advanced
Answer:
The spiro linker:

  • Enhances Binding Affinity: The rigid spiro structure reduces conformational flexibility, improving selectivity for targets like sigma receptors (σ1/σ2R) .
  • Modulates Lipophilicity: The 1,4-dioxa group increases solubility, while the azaspiro ring enhances membrane permeability, critical for CNS-targeting agents .
    Experimental Validation: Compare IC₅₀ values of spiro-containing analogs vs. linear linkers in enzyme inhibition assays (e.g., HDACs) .

What challenges arise in resolving structural ambiguities using X-ray crystallography for such benzophenone derivatives?

Level: Advanced
Answer:

  • Crystal Packing Issues: Bulky substituents (e.g., dichloro groups) disrupt lattice formation. Mitigate by co-crystallizing with small molecules (e.g., DMSO) .
  • Twinned Data: High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve data quality. Use SHELXL for refinement, leveraging its robustness with twinned crystals .
  • Thermal Motion: Low-temperature data collection (100 K) reduces atomic displacement artifacts .

How can computational methods predict the compound's interaction with histone deacetylases (HDACs)?

Level: Advanced
Answer:

  • Docking Studies: Use AutoDock Vina to model the spiro linker’s role in occupying the HDAC active site. Prioritize the Zn²⁺-binding domain for hydroxamic acid derivatives .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess the impact of the 1,4-dioxa group on binding entropy .
  • QSAR Models: Corrogate spiro linker length with IC₅₀ values from enzymatic assays to predict inhibitory potency .

What strategies are recommended for analyzing metabolic stability in vitro?

Level: Advanced
Answer:

  • Hepatic Microsome Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. Calculate Ki values from dose-response curves .
  • Metabolite ID: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites .

How does the 3,5-dichloro substitution impact UV/Vis spectral properties?

Level: Basic
Answer:

  • Absorption Peaks: The electron-withdrawing Cl groups redshift the π→π* transition (λmax ~280–320 nm) compared to unsubstituted benzophenones .
  • Solvent Effects: Polar solvents (e.g., methanol) cause bathochromic shifts due to hydrogen bonding with carbonyl oxygen .
    Experimental Protocol: Record spectra in ethanol (0.1 mM) using a quartz cuvette (1 cm path length) .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Level: Advanced
Answer:

  • Stock Solution Stability: Store aliquots in DMSO at −80°C (≤3 months). Avoid freeze-thaw cycles to prevent precipitation .
  • Cell Viability Controls: Include cisplatin (positive control) and DMSO vehicle (negative control) in cytotoxicity assays (e.g., MTT) .
  • Batch-to-Batch Consistency: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before assays .

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